N-Allyl-6-chloro-4-pyrimidinamine
Overview
Description
N-Allyl-6-chloro-4-pyrimidinamine is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound with a five-membered ring structure. It is a colorless, water-soluble solid with a molecular weight of 141.57 g/mol and a melting point of 271-273°C. This compound has been studied for its potential applications in various scientific research fields, such as in the synthesis of pharmaceuticals, in chemical reactions, and in biochemistry.
Scientific Research Applications
Antiviral Activity
Research has shown that pyrimidine derivatives, structurally related to N-Allyl-6-chloro-4-pyrimidinamine, possess antiviral properties. For example, 5-substituted 2,4-diaminopyrimidines exhibit marked inhibition against retrovirus replication, highlighting the potential of such compounds in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, Balzarini, 2003).
Synthesis of Pyrrolopyrimidines
Alkylamino derivatives of 5-allyl-6-chloro-1,3-dimethyluracil have been utilized in synthesizing 7-alkyl-1,3,6-trimethylpyrrolo[2,3-d]pyrimidines, demonstrating the chemical versatility of such compounds for creating more complex heterocyclic systems (Ishikawa, Khachatrian, Melik-Ohanjanian, Kawahara, Mizuno, Ogura, 1992).
Insecticidal/Acaricidal Evaluation
Novel pyrimidinamine derivatives, including those related to N-Allyl-6-chloro-4-pyrimidinamine, have been designed and synthesized, exhibiting significant insecticidal and acaricidal activities. This suggests their potential use in agricultural pest control strategies (Zhang, Huang, Liu, Liu, Li, Zhou, Ren, Ou, Long, Sun, Dang, Lan, 2019).
Dopamine Receptor Agonists
Research into N-allyl derivatives of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol has revealed that these compounds retain D-1 agonist potency and exhibit D-2 agonist activity. This indicates the potential for developing new therapeutic agents for neurological disorders (Ross, Franz, Wilson, Brenner, Demarinis, Hieble, Sarau, 1986).
Catalysis and Organometallic Chemistry
N-Allyl-6-chloro-4-pyrimidinamine derivatives have been explored for their roles in catalysis, particularly in palladium-catalyzed reactions. These studies contribute to our understanding of catalytic mechanisms and the development of more efficient catalysts for organic synthesis (Crociani, Antonaroli, Paci, Bianca, Canovese, 1997).
properties
IUPAC Name |
6-chloro-N-prop-2-enylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCXOGHDCBOSGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-6-chloro-4-pyrimidinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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